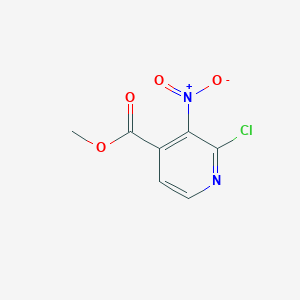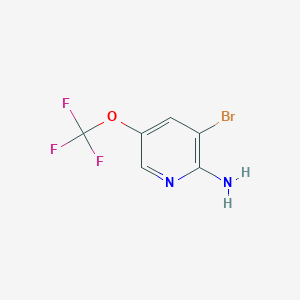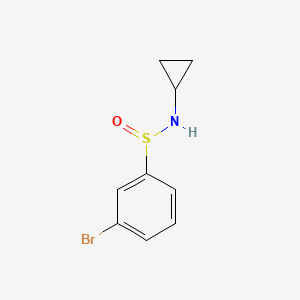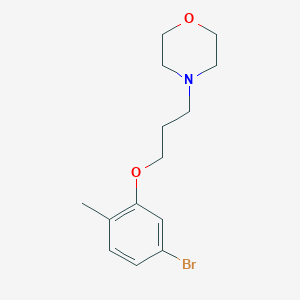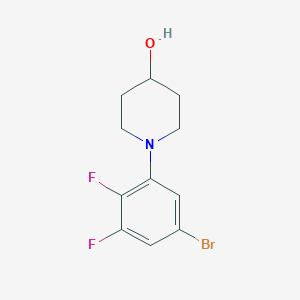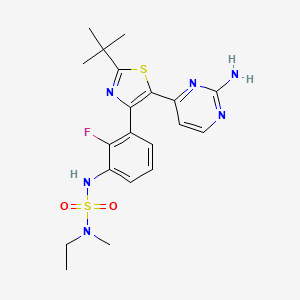
PLX7922
Overview
Description
PLX7922 is a chemical compound known for its role as a RAF inhibitor. It has the ability to bind with the BRAF V600E mutation, which is commonly found in various types of cancer. This compound is particularly significant in cancer research due to its inhibitory effects on the phosphorylation of extracellular signal-regulated kinase (pERK) in BRAF V600E cell lines, while also activating pERK in mutant NRAS cell lines .
Preparation Methods
The synthesis of PLX7922 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction.
Fluorination: The fluorine atom is added to the aromatic ring via a halogenation reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification and characterization.
Industrial production methods for this compound involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
PLX7922 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, to introduce different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PLX7922 has a wide range of scientific research applications, including:
Drug Development: this compound serves as a lead compound in the development of new RAF inhibitors for cancer treatment.
Biological Studies: The compound is used to study the MAPK/ERK signaling pathway, which is crucial in cell proliferation, differentiation, and survival.
Industrial Applications: This compound is used in the development of diagnostic tools and assays for cancer research.
Mechanism of Action
PLX7922 exerts its effects by binding to the BRAF V600E mutation, inhibiting its activity. This inhibition prevents the phosphorylation of extracellular signal-regulated kinase (pERK), which is a key step in the MAPK/ERK signaling pathway. By inhibiting this pathway, this compound can reduce cell proliferation and induce apoptosis in cancer cells. Additionally, in mutant NRAS cell lines, this compound activates pERK, leading to different cellular responses .
Comparison with Similar Compounds
PLX7922 is unique compared to other RAF inhibitors due to its dual action of inhibiting pERK in BRAF V600E cell lines and activating pERK in mutant NRAS cell lines. Similar compounds include:
PLX4032 (Vemurafenib): Another RAF inhibitor that specifically targets BRAF V600E but does not activate pERK in mutant NRAS cell lines.
Dabrafenib: A RAF inhibitor that targets BRAF V600E but lacks the dual action seen in this compound.
Sorafenib: A multi-kinase inhibitor that targets RAF kinases but also inhibits other kinases, making it less specific than this compound
This compound stands out due to its specificity and dual action, making it a valuable tool in cancer research and drug development.
Properties
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-2-tert-butyl-4-[3-[[ethyl(methyl)sulfamoyl]amino]-2-fluorophenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O2S2/c1-6-27(5)31(28,29)26-13-9-7-8-12(15(13)21)16-17(14-10-11-23-19(22)24-14)30-18(25-16)20(2,3)4/h7-11,26H,6H2,1-5H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUJMZKTOUBMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)NC1=CC=CC(=C1F)C2=C(SC(=N2)C(C)(C)C)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


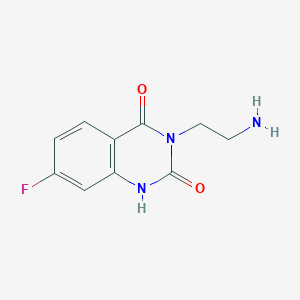
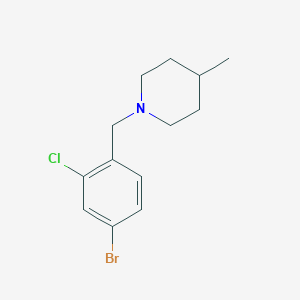

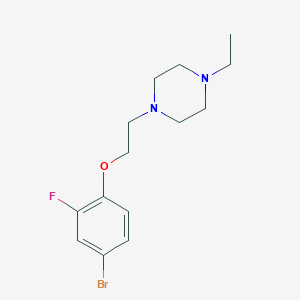
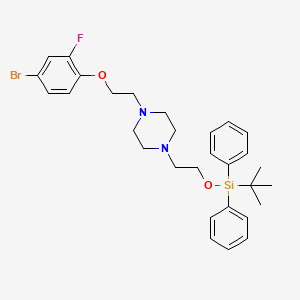
![tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B1381276.png)
![6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381277.png)

